molecular formula C19H11F3N2OS B2709237 N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide CAS No. 330189-65-6

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide

Cat. No. B2709237
CAS RN: 330189-65-6
M. Wt: 372.37
InChI Key: MHDOYGNZSWGTKL-UHFFFAOYSA-N
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Description

“N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” is an organic compound that has a wide range of applications in scientific experiments. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular formula of “N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” is C15H9F3N2OS . The average mass is 322.305 Da and the monoisotopic mass is 322.038757 Da .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, related to N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors demonstrated high efficiency in preventing steel corrosion, potentially through adsorption onto metal surfaces by both physical and chemical means. The study underscores the significance of benzothiazole derivatives in protecting metals against corrosion, especially in harsh chemical environments (Hu et al., 2016).

Green Chemistry Synthesis

Research highlights the importance of benzothiazole compounds, including those related to N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide, in biochemistry and medicinal chemistry due to their significant biological activity. Advances in the synthesis of these compounds align with green chemistry principles, focusing on sustainable methods that minimize environmental impact. This includes using safer raw materials and processes for the synthesis of benzothiazoles (Gao et al., 2020).

Antimicrobial Agents

The synthesis of 2-phenylamino-thiazole derivatives has shown promising results as antimicrobial agents. These compounds exhibit significant activity against a range of bacterial and fungal strains, outperforming some reference drugs. The findings indicate potential applications of benzothiazole derivatives in developing new antimicrobial therapies (Bikobo et al., 2017).

VEGFR-2 Inhibition

Benzothiazole-based analogues have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide, demonstrate significant potential in inhibiting VEGFR-2, highlighting their relevance in cancer research and therapy (Borzilleri et al., 2006).

Anti-Inflammatory and Psychotropic Activity

N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action. This research suggests that specific structural and physicochemical characteristics of benzothiazole derivatives can be linked to diverse biological activities, offering insights into their potential therapeutic applications (Zablotskaya et al., 2013).

Future Directions

Benzothiazole derivatives have been extensively investigated and have shown a high degree of structural diversity, proving vital for the investigation of novel therapeutics . This suggests that “N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide” and its derivatives could be promising candidates for future research in medicinal chemistry.

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-16-14-7-2-1-4-11(14)8-9-15(16)26-18/h1-10H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDOYGNZSWGTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[e][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide

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